

Technical Support Center: ICP-MS Analysis of Selenium

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Compound of Interest

Compound Name: Selenium(6+)

Cat. No.: B13854534

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This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analysis of selenium.

Frequently Asked Questions (FAQs)

Q1: What are the primary matrix effects I should be aware of when analyzing selenium (Se) by ICP-MS?

When analyzing selenium, you may encounter two main types of matrix effects:

- **Spectral Interferences:** These are caused by polyatomic or isobaric ions that have the same mass-to-charge ratio (m/z) as the selenium isotopes being measured. For selenium, these are the most significant challenge. Common examples include argon-based polyatomic ions like $^{40}\text{Ar}^{38}\text{Ar}^+$ interfering with $^{78}\text{Se}^+$ and $^{40}\text{Ar}^{40}\text{Ar}^+$ interfering with $^{80}\text{Se}^+$.^{[1][2][3]} In samples with high chloride content, $^{40}\text{Ar}^{37}\text{Cl}^+$ can interfere with $^{77}\text{Se}^+$.^{[2][3]} Additionally, doubly charged rare earth elements (REEs), such as $^{156}\text{Gd}^{2+}$ and $^{156}\text{Dy}^{2+}$, can interfere with $^{78}\text{Se}^+$.^{[4][5]}
- **Non-Spectral Interferences:** These effects are caused by the overall sample matrix influencing the plasma conditions, ion transmission, or nebulization efficiency.

- **Signal Suppression:** High concentrations of easily ionizable elements (EIEs) like sodium (Na) and potassium (K) in the sample can suppress the selenium signal by altering plasma characteristics and through space-charge effects.[6][7] High total dissolved solids (TDS) can also cause signal drift and suppression by depositing on the instrument's interface cones.[1][8]
- **Signal Enhancement:** The presence of carbon-containing compounds (e.g., organic solvents) can significantly enhance the signal for poorly ionized elements like selenium.[6][9][10] This is attributed to a charge transfer reaction between C^+ and Se atoms in the plasma.[11]

Q2: My selenium measurements are inaccurate due to suspected polyatomic interferences. How can I identify and resolve them?

Identifying and resolving polyatomic interferences is critical for accurate selenium analysis. The most effective modern solution is the use of a collision/reaction cell (CRC).

Identification:

- **Analyze a matrix blank:** A sample digest that contains the matrix components without the analyte can reveal the presence of interfering species at the target m/z.
- **Monitor multiple isotopes:** If the isotope ratios in your sample deviate from the known natural abundance of selenium, it strongly suggests a spectral interference on one or more isotopes.
- **Review known interferences:** Be aware of the common interferences on selenium's major isotopes (^{77}Se , ^{78}Se , ^{80}Se , ^{82}Se).

Resolution using Collision/Reaction Cell (CRC) Technology: CRCs are placed before the quadrupole mass analyzer and are filled with a gas that interacts with the ion beam to remove interferences.[3]

- **Collision Mode (with Helium):** Helium (He) gas is used to separate interfering polyatomic ions from analyte ions based on their size. Polyatomic ions, being larger, undergo more collisions and lose more kinetic energy. A technique called Kinetic Energy Discrimination (KED) is then

used to filter out these lower-energy interfering ions.[3][5] This mode is effective for many common polyatomic interferences like Ar_2^+ .[5]

- Reaction Mode (with H_2 , O_2 , NH_3 , etc.): A reactive gas is introduced into the cell.
 - On-Mass Analysis: Gases like hydrogen (H_2) can be used to react with and neutralize argon-based interferences while leaving the selenium signal at its original mass.[1][9]
 - Mass-Shift Analysis: A gas like oxygen (O_2) reacts with selenium to form a new polyatomic ion at a different, interference-free mass (e.g., $^{78}\text{Se}^+ + ^{16}\text{O} \rightarrow ^{94}[^{78}\text{Se}^{16}\text{O}]^+$).[1][2] The quadrupole is then set to measure this new m/z. This is highly effective for removing doubly charged REE interferences, which do not react similarly with oxygen.[2][4]

For the most challenging matrices, a triple quadrupole ICP-MS (ICP-QQQ) provides superior interference removal. The first quadrupole (Q1) acts as a mass filter, allowing only the target m/z (e.g., 78) to enter the cell, preventing the formation of new interferences from other matrix components inside the cell.[2][12]

Q3: My selenium signal is suppressed or drifting, especially in complex biological samples like blood or urine. What are the likely causes and solutions?

Signal suppression or drift in complex matrices is a common non-spectral interference.

Likely Causes:

- High Total Dissolved Solids (TDS): Biological samples often have high salt content. This can lead to the gradual clogging of the nebulizer and deposition of material on the sampler and skimmer cones, causing signal to drift downwards over an analytical run.[1][8]
- Space-Charge Effects: High concentrations of matrix elements create a positive charge density in the ion beam, which can repel analyte ions and reduce transmission efficiency through the ion optics.[7]
- Plasma Loading: High matrix loads can cool the plasma, reducing ionization efficiency for elements with a high first ionization potential like selenium (9.75 eV).[10][12]

Solutions:

- **Dilution:** The simplest approach is to dilute the sample. A 1-in-10 to 1-in-50 dilution with high-purity acid is often sufficient to reduce matrix effects to manageable levels.[13][14]
- **Internal Standardization:** Add an element with similar mass and ionization potential to all samples, standards, and blanks. The instrument measures the ratio of the analyte to the internal standard (IS). Since both are affected similarly by many non-spectral interferences, the ratio remains stable, correcting for signal drift and suppression. Finding a perfect IS for selenium is difficult; however, Germanium (Ge), Rhodium (Rh), Indium (In), or Tellurium (Te) are often used.[15][16]
- **Matrix Matching:** Prepare calibration standards in a solution that closely mimics the sample matrix (e.g., using a certified blank serum for serum analysis or a synthetic matrix).[14][17] This ensures that both samples and standards are affected by matrix effects to the same degree.
- **Instrument Maintenance:** Ensure regular cleaning of the sample introduction system, especially the nebulizer and interface cones, to prevent buildup from high matrix samples. [18]

Q4: How do I choose the correct internal standard (IS) for selenium analysis?

Choosing a suitable internal standard is critical for correcting signal drift and suppression. While no perfect IS exists for selenium, a good candidate should have:

- **Similar Mass:** To behave similarly in the ion optics and be affected by space-charge effects in a comparable way.
- **Similar First Ionization Potential (IP):** To respond similarly to changes in plasma conditions. Selenium's IP is high (9.75 eV).
- **Absence in Samples:** The chosen element should not be naturally present in your samples.
- **No Isobaric Overlaps:** The IS isotope must be free from spectral interferences.

Recommended Internal Standards for Selenium:

Internal Standard	Mass (amu)	First Ionization Potential (eV)	Notes
Germanium (Ge)	74	7.90	Close in mass but has a lower IP. Can be effective for correcting plasma fluctuations. [16]
Rhodium (Rh)	103	7.46	Often used as a general-purpose IS but is not ideal for Se due to differences in mass and IP. [15]
Tellurium (Te)	125, 126, 128	9.01	Chemically similar to Se and has a closer IP, making it a good choice if not present in the sample.

| Indium (In) | 115 | 5.79 | Commonly used but has a very different IP, making it less effective at correcting for plasma-based matrix effects.[\[16\]](#) |

Important Note: When using a CRC in reaction mode, the internal standard's behavior in the cell must also be considered. The IS may react with the cell gas differently than selenium, leading to poor correction. It may be necessary to use an IS that forms a similar product ion or one that is unreactive.[\[16\]](#) Isotope dilution is an advanced technique that provides the highest accuracy by using an enriched isotope of selenium itself as the internal standard, correcting for nearly all interferences and recovery issues.[\[12\]](#)[\[19\]](#)

Data and Protocols

Table 1: Common Spectral Interferences on Selenium Isotopes

This table summarizes the primary spectral interferences that can bias selenium measurements.

Selenium Isotope	Natural Abundance (%)	m/z	Interfering Species	Source of Interference	Recommended Mitigation
⁷⁴ Se	0.89	74	³⁶ Ar ³⁸ Ar ⁺ , ⁷⁴ Ge ⁺	Argon plasma, Sample matrix	Use a different Se isotope
⁷⁶ Se	9.37	76	⁴⁰ Ar ³⁶ Ar ⁺ , ⁷⁶ Ge ⁺	Argon plasma, Sample matrix	Use CRC (He or H ₂ mode)
⁷⁷ Se	7.63	77	⁴⁰ Ar ³⁷ Cl ⁺	Argon plasma, Chloride in matrix	Use CRC (He or H ₂ mode), Avoid HCl
⁷⁸ Se	23.77	78	⁴⁰ Ar ³⁸ Ar ⁺ , ¹⁵⁶ Gd ²⁺ , ¹⁵⁶ Dy ²⁺	Argon plasma, Rare Earth Elements	Use CRC (H ₂ or O ₂ mass-shift)
⁸⁰ Se	49.61	80	⁴⁰ Ar ⁴⁰ Ar ⁺	Argon plasma	Use CRC (H ₂ or O ₂ mass-shift)
⁸² Se	8.73	82	⁸² Kr ⁺	Krypton impurity in Argon gas	Use CRC (He or H ₂ mode), Use high-purity Argon

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[9\]](#)

Experimental Protocols

Protocol 1: Interference Removal using CRC Mass-Shift with Oxygen

This protocol is highly effective for complex matrices containing chlorides and rare earth elements. The principle is to react selenium with oxygen to measure it as selenium oxide (SeO^+) at an interference-free mass.

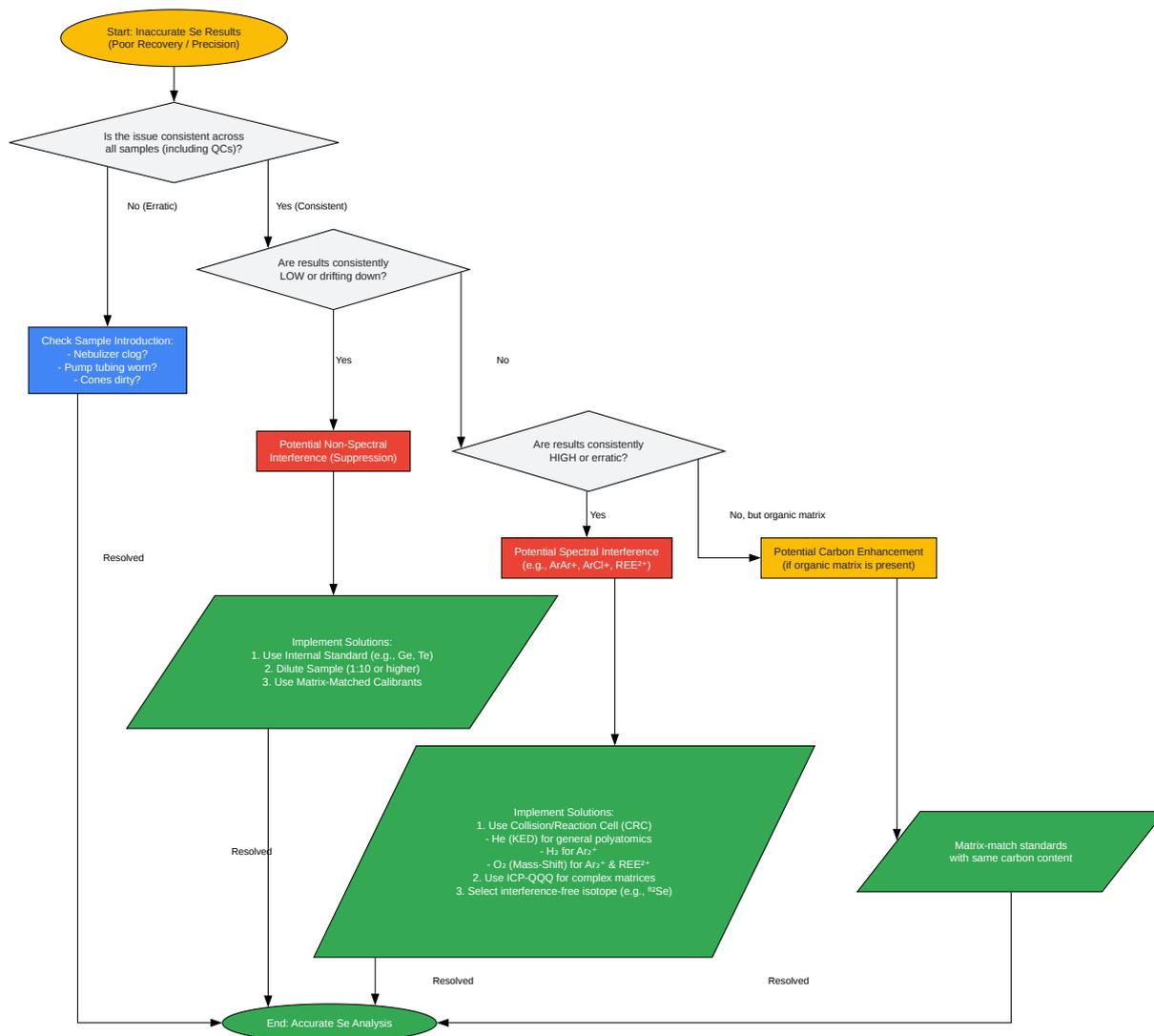
- Instrument Setup: Configure the ICP-MS to deliver oxygen as a reaction gas to the collision/reaction cell.
- Analyte and Interference Selection (ICP-QQQ):
 - Set the first quadrupole (Q1) to only allow ions with the m/z of your target selenium isotope (e.g., m/z 80) to pass into the cell. This prevents other matrix ions from reacting with the oxygen.
 - Set the second quadrupole (Q2, the mass analyzer) to the mass of the desired product ion (e.g., m/z 96 for $^{80}\text{Se}^{16}\text{O}^+$).
- Oxygen Flow Rate Optimization:
 - Introduce a tuning solution containing selenium and known interfering elements (e.g., Gd for REE interference).
 - Monitor the signal at m/z 96 (for $^{80}\text{Se}^{16}\text{O}^+$) while incrementally increasing the O_2 flow rate.
 - Also, monitor the signal at m/z 80 to observe the depletion of the original Se^+ ion.
 - Plot the signal intensity at m/z 96 versus the O_2 flow rate. Select the flow rate that provides the maximum, stable signal for SeO^+ while ensuring minimal background at that mass.
- Analysis: Once optimized, analyze all blanks, standards, and samples using these conditions. The interference (e.g., Ar_2^+) will not react with oxygen to form a product at m/z 96 and is thus eliminated.[2]

Protocol 2: Preparation of Matrix-Matched Calibrants for Human Serum

This protocol minimizes non-spectral matrix effects by ensuring the calibration standards have a matrix composition similar to the diluted serum samples.

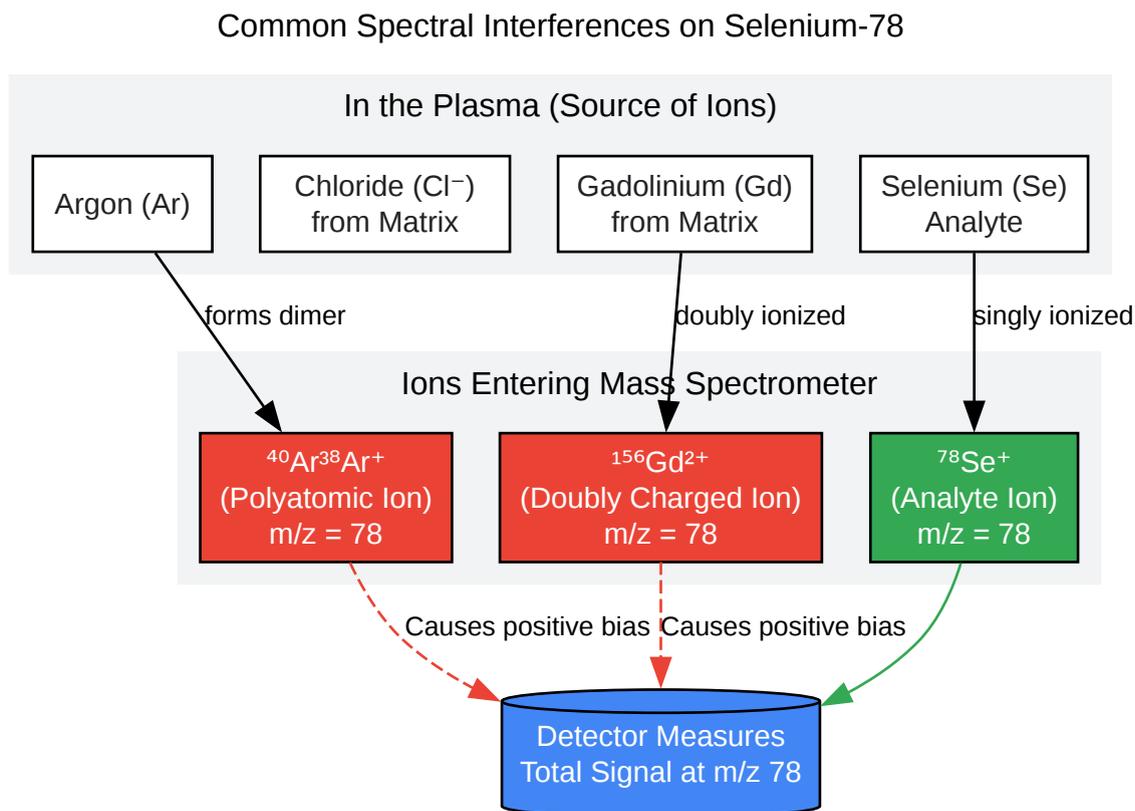
- Obtain Blank Matrix: Procure a certified reference material (CRM) "blank" human serum or a commercial synthetic serum matrix (e.g., Seronorm™) with very low or certified levels of selenium.^{[13][14]}
- Prepare Diluent: Use a diluent suitable for biological samples, typically containing 0.5-1% nitric acid (HNO₃), a small amount of a surfactant like Triton X-100 (0.01%) to improve flow, and an internal standard (e.g., 10 µg/L Germanium).
- Prepare a Matrix Blank: Prepare a "zero" standard by diluting the blank serum in the same way as the samples (e.g., a 1-in-20 dilution: 0.5 mL of blank serum + 9.5 mL of diluent).
- Prepare Stock Standard: Create a high-concentration stock solution of selenium (e.g., 1000 µg/L) by spiking the diluted blank serum.
 - Example: Add 100 µL of a 10 mg/L selenium standard to 9.9 mL of the diluted blank serum from Step 3. This creates a 100 µg/L stock in the serum matrix.
- Create Working Calibrants: Perform serial dilutions from the matrix stock standard (Step 4) using the matrix blank (Step 3) as the diluent. This will create a calibration curve (e.g., 0, 5, 10, 20, 50 µg/L) where every standard contains the same concentration of diluted serum matrix.
- Sample Preparation: Dilute the unknown serum samples using the exact same dilution factor and diluent used for the matrix blank (e.g., 1-in-20).
- Analysis: Analyze the matrix-matched calibrants and the diluted samples. The resulting calibration curve will accurately account for the physical and spectral effects of the serum matrix.^[14]

Visual Guides



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Caption: A troubleshooting workflow for diagnosing and resolving common issues in ICP-MS selenium analysis.



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Caption: Formation of common interferences that bias the measurement of the ^{78}Se isotope.

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